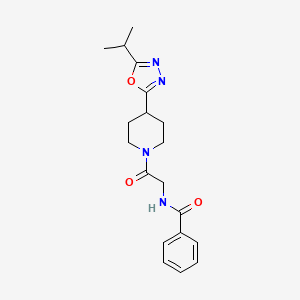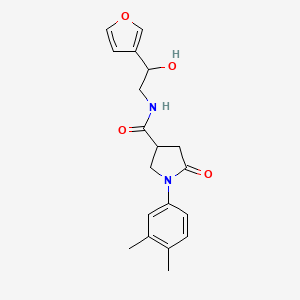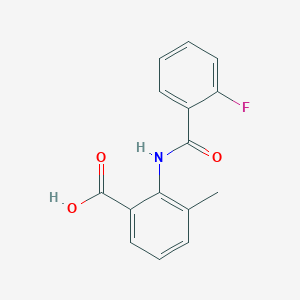![molecular formula C14H12ClNOS2 B2511883 4-(2-chlorobenzyl)-3,4-dihydrothieno[3,2-f][1,4]thiazepin-5(2H)-one CAS No. 478247-11-9](/img/structure/B2511883.png)
4-(2-chlorobenzyl)-3,4-dihydrothieno[3,2-f][1,4]thiazepin-5(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "4-(2-chlorobenzyl)-3,4-dihydrothieno[3,2-f][1,4]thiazepin-5(2H)-one" is a heterocyclic molecule that belongs to the class of thienothiazepines. This class of compounds is known for its diverse biological activities and potential therapeutic applications. The structure of the compound suggests the presence of a thieno[3,2-f][1,4]thiazepin ring system, which is a fused ring structure containing sulfur and nitrogen atoms. The presence of a chlorobenzyl group indicates potential reactivity due to the chlorine substituent, which may be involved in further chemical transformations.
Synthesis Analysis
The synthesis of related heterocyclic compounds has been reported in the literature. For instance, enantioselective synthesis of 4-substituted dihydrobenzodiazepinones has been achieved through chiral Lewis base-catalyzed hydrosilylation, yielding products with high enantioselectivity and excellent yields . Although the target compound is not a benzodiazepinone, the methods used for the synthesis of such compounds could potentially be adapted for the synthesis of thienothiazepines.
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated using techniques such as X-ray crystallography. For example, the absolute configuration of a product similar to the target compound was determined as S by X-ray crystallographic analysis . This suggests that the molecular structure of the target compound could also be determined using similar analytical methods to confirm its stereochemistry and conformation.
Chemical Reactions Analysis
Compounds with chloro substituents, similar to the target molecule, have been shown to undergo various chemical reactions. Chlorination reactions of benzodiazepinones have been studied, indicating that chloro substituents can react at different positions of the molecule . Mass spectrometric studies of related compounds have shown tendencies to eliminate chlorine atoms or chloroketene, indicating possible pathways for fragmentation and rearrangement reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of thienothiazepines and related compounds are influenced by their molecular structure. The presence of heteroatoms such as sulfur and nitrogen can affect the compound's polarity, solubility, and reactivity. The chlorobenzyl group in the target compound may also influence its lipophilicity and potential interactions with biological targets. Synthesis and evaluation of benzothiazepinones with various substituents have been conducted to investigate their biological activities, such as vasodilating and antihypertensive effects . These studies provide insights into the physical and chemical properties that contribute to the compound's biological activity.
Aplicaciones Científicas De Investigación
Pharmacological Profile of Benzothiazepine Derivatives
Benzothiazepine derivatives are recognized for their significant biological activities, which have made them a focus in medicinal chemistry for lead discovery. These compounds exhibit a wide range of pharmacological effects, including acting as coronary vasodilators, tranquilizers, antidepressants, antihypertensives, and calcium channel blockers. Their structure-activity relationship (SAR) studies have been crucial for developing new compounds with enhanced efficacy and safety profiles. The review by Dighe et al. (2015) provides a comprehensive overview of the synthetic methods for preparing these derivatives and their chemical transformations, highlighting the importance of benzothiazepines in drug research (Dighe et al., 2015).
Synthetic Developments and Applications
Significant efforts have been devoted to developing synthetic methodologies for creating benzothiazepine and related derivatives. For instance, the review by Khasimbi et al. (2021) discusses the synthesis and pharmacological profile of 1,5-benzothiazepine, showcasing its diverse biological activities. These activities include antimicrobial, anticancer, antifungal, anthelmintic, anti-diabetic, and amyloid imaging agents. The review underscores the role of 1,5-benzothiazepines in drug research, driven by the invention of a wide range of synthetic methods for their preparation (Khasimbi et al., 2021).
Neurobiological Properties
The neurobiological properties of tianeptine, a compound with structural similarities to tricyclic antidepressants, have been studied for its effects on central plasticity, offering insights into the treatment of depressive disorders. Tianeptine's neurobiological studies reveal its dynamic interplay between numerous neurotransmitter systems and its critical role in the structural and functional plasticity within brain regions that facilitate emotional learning. These findings suggest that compounds like tianeptine might be useful in treating neurobiological features of depressive disorders, highlighting the broader applicability of benzothiazepine derivatives in neurology and psychiatry (McEwen & Olié, 2005).
Propiedades
IUPAC Name |
4-[(2-chlorophenyl)methyl]-2,3-dihydrothieno[3,2-f][1,4]thiazepin-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClNOS2/c15-12-4-2-1-3-10(12)9-16-6-8-19-14-11(13(16)17)5-7-18-14/h1-5,7H,6,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZQJVVWHCKCZHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=C(C=CS2)C(=O)N1CC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClNOS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-chlorobenzyl)-3,4-dihydrothieno[3,2-f][1,4]thiazepin-5(2H)-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(3-Chlorophenoxy)methyl]benzoic acid](/img/structure/B2511802.png)



![1H-Pyrazolo[4,3-c]quinolin-3-amine](/img/structure/B2511808.png)



![3-[(2,5-Dichlorothiophen-3-yl)methylamino]-2,2-difluoropropanoic acid;hydrochloride](/img/structure/B2511816.png)
![N6-cyclopentyl-N4-(3-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2511819.png)

![Ethyl imidazo[1,2-a]pyridine-2-carboxylate hydrochloride](/img/structure/B2511822.png)
![N-[3-(1-azepanylmethyl)-4,5-dimethyl-2-thienyl]-4-fluorobenzamide](/img/structure/B2511823.png)